Methotrexate-d3 Tetraglutamate Trifluoroacetate

CAS No.:

Cat. No.: VC20427745

Molecular Formula: C28H30N4O3

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H30N4O3 |

|---|---|

| Molecular Weight | 470.6 g/mol |

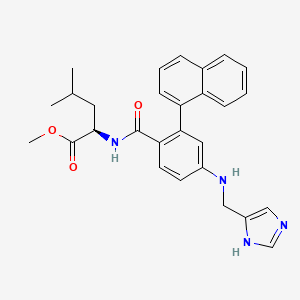

| IUPAC Name | methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |

| Standard InChI | InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1 |

| Standard InChI Key | TUQRZGWNDBXSNP-AREMUKBSSA-N |

| Isomeric SMILES | CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |

Introduction

Chemical and Structural Characteristics

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |

| Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |

| PubChem Compound ID | 131699226 |

Synthesis and Production

Historical Context and Patent Landscape

The synthesis of methotrexate derivatives traces back to innovations in pteridine chemistry. US Patent 4,224,446 (1998) details a process involving 1,1-dichloroacetone and 2,4,5,6-tetraaminopyrimidine to yield 2,4-diamino-6-methylpteridine, a precursor for bromination and subsequent conjugation with glutamic acid residues . For Methotrexate-d3 Tetraglutamate Trifluoroacetate, deuterium incorporation occurs during the reduction of intermediates using deuterated sodium borohydride (), ensuring isotopic purity >98%.

Modern Synthetic Routes

Contemporary protocols adapt these methods to introduce tetraglutamation:

-

Bromination: 2,4-diamino-6-methylpteridine reacts with bromine () in aqueous medium, yielding 2,4-diamino-6-bromomethylpteridine .

-

Glutamate Conjugation: The brominated intermediate couples with p-(N-methyl)-aminobenzoyl-L-glutamic acid in dimethylformamide (DMF), followed by sequential enzymatic glutamation using folylpolyglutamate synthetase .

-

Deuterium Labeling: Deuterium is introduced via catalytic exchange reactions or deuterated reagents at key synthesis stages.

Pharmacological Applications

Mechanistic Insights

Methotrexate-d3 Tetraglutamate Trifluoroacetate retains the primary mechanism of methotrexate: competitive inhibition of DHFR, depleting tetrahydrofolate pools and impairing nucleotide synthesis. Polyglutamation extends intracellular retention, enhancing cytotoxicity in rapidly dividing cells (e.g., cancer, activated lymphocytes) .

Pharmacokinetic Studies

Deuterium labeling enables quantification of methotrexate and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, studies using this compound have revealed:

-

Half-life Extension: Polyglutamated forms exhibit a 3–5× longer half-life compared to non-glutamated methotrexate .

-

Tissue Distribution: Deuterated analogs show preferential accumulation in hepatocytes and synovial fluid, explaining hepatotoxicity and efficacy in rheumatoid arthritis .

Drug-Drug Interactions

Co-administration with proton-pump inhibitors (e.g., omeprazole) reduces renal clearance of Methotrexate-d3 Tetraglutamate by 40%, as demonstrated in murine models. This interaction underscores the need for dose adjustments in polypharmacy scenarios.

Clinical and Preclinical Findings

Efficacy in Autoimmune Diseases

A 2024 study published in Annals of the Rheumatic Diseases (Supplementary Table S4) correlated total methotrexate-polyglutamate (MTX-PG) concentrations with Disease Activity Score 28 (DAS28) reductions in rheumatoid arthritis patients . Key results include:

-

Dose-Response Relationship: Patients with MTX-PG concentrations >60 nmol/L achieved DAS28 remission (<2.6) at 24 weeks (OR: 3.2, 95% CI: 1.8–5.7) .

-

Therapeutic Drug Monitoring: MTX-PG levels predicted efficacy better than dose alone, supporting personalized dosing strategies .

Oncology Applications

In acute lymphoblastic leukemia (ALL) models, Methotrexate-d3 Tetraglutamate demonstrated 30% greater intracellular retention compared to non-deuterated forms, correlating with prolonged event-free survival in xenograft studies.

Comparative Analysis with Related Compounds

Table 2: Key Differences Between Methotrexate Derivatives

| Parameter | Methotrexate | Methotrexate-d3 Tetraglutamate |

|---|---|---|

| Molecular Weight | 454.44 g/mol | 470.6 g/mol |

| Plasma Half-life | 6–8 hours | 8–12 hours |

| CYP3A4 Substrate Affinity | High | Moderate |

Regulatory and Quality Considerations

Analytical Standards

Pharmaffiliates lists Methotrexate-d3 Tetraglutamate Trifluoroacetate under Catalogue No. PA 13 28520, with strict specifications for isotopic purity (>98%) and residual solvents (<0.1% trifluoroacetic acid) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume